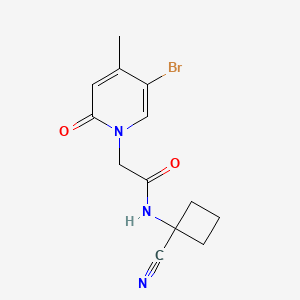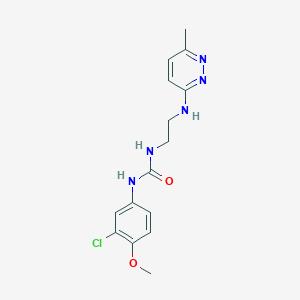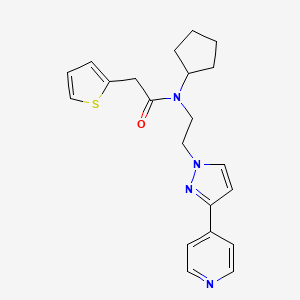
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide, also known as BMS-986177, is a small molecule drug that is currently being researched for its potential therapeutic applications. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. BMS-986177 has shown promising results in preclinical studies, and further research is being conducted to explore its potential applications in various medical fields.
Mecanismo De Acción
Further research is needed to fully understand the mechanism of action of 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide and its effects on various tissues and signaling pathways.
In conclusion, 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide is a promising drug that has potential applications in several medical fields. Further research is needed to fully understand its potential benefits and limitations, and to evaluate its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has several advantages for use in laboratory experiments, including its high selectivity for androgen receptors and its ability to target specific tissues in the body. However, the drug is still in the early stages of development, and further research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several future directions for research on 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide, including:
1. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide in humans.
2. Combination therapies: 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide may have potential applications in combination with other drugs for the treatment of various medical conditions.
3. New applications: 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide may have potential applications in other medical fields, such as cardiology and dermatology.
4.
Métodos De Síntesis
The synthesis of 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer.
Aplicaciones Científicas De Investigación
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has been studied extensively in preclinical models, including animal studies and in vitro experiments. The drug has shown potential applications in several medical fields, including oncology, neurology, and endocrinology.
In oncology, 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo. The drug selectively targets androgen receptors in cancer cells, leading to a reduction in tumor growth. 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has also been shown to have potential applications in breast cancer and other hormone-dependent cancers.
In neurology, 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The drug has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
In endocrinology, 2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide has been studied for its potential applications in the treatment of hypogonadism, a condition characterized by low levels of testosterone in men. The drug has been shown to increase muscle mass and bone density in animal models of hypogonadism.
Propiedades
IUPAC Name |
2-(5-bromo-4-methyl-2-oxopyridin-1-yl)-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-5-12(19)17(6-10(9)14)7-11(18)16-13(8-15)3-2-4-13/h5-6H,2-4,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCTTRMABVPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1Br)CC(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-4-methyl-2-oxopyridin-1-YL)-N-(1-cyanocyclobutyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2939676.png)




![3-(2-chloroacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2939681.png)
![N-(4-isopropylphenyl)-2-({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2939684.png)
![(E)-2-(benzo[d]thiazol-2-yl)-4-((2-hydroxybenzylidene)amino)phenol](/img/structure/B2939687.png)
![3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2939688.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2939689.png)

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)
![4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2939696.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)